

# Application Notes & Protocols: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

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## Compound of Interest

Compound Name: 4-Chloro-7-methylpyrido[2,3-d]pyrimidine

Cat. No.: B597301

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## Introduction

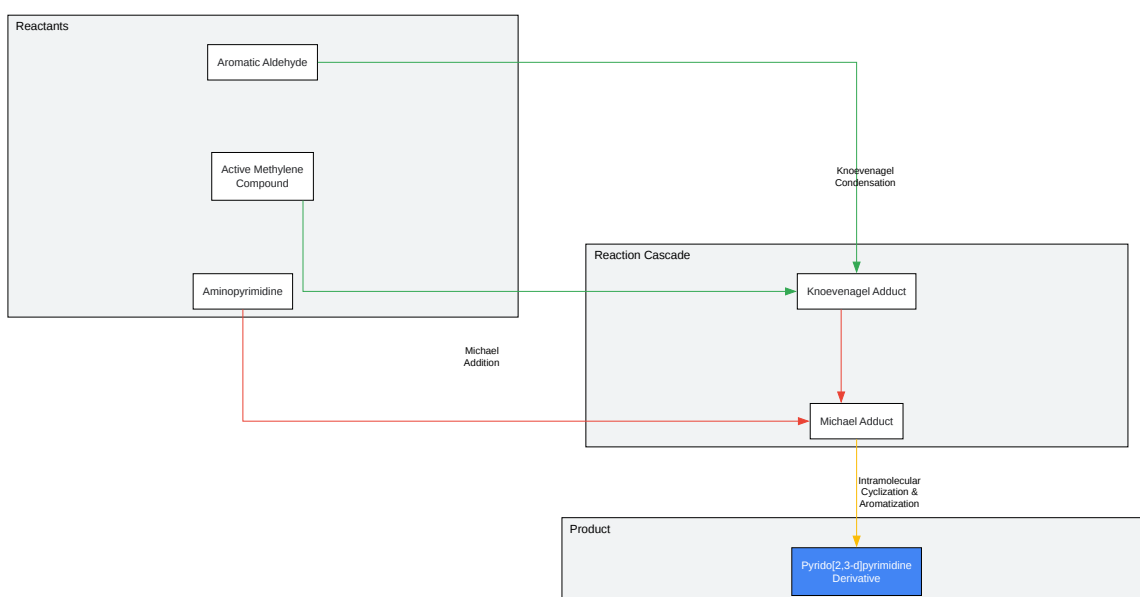
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] This scaffold is a core component in a variety of biologically active molecules, demonstrating a wide range of therapeutic potential, including applications as antibacterial, antitumor, antifolate, and kinase inhibiting agents.[1][3][4] The development of efficient, cost-effective, and environmentally benign synthetic methodologies is crucial for building libraries of these compounds for drug discovery.

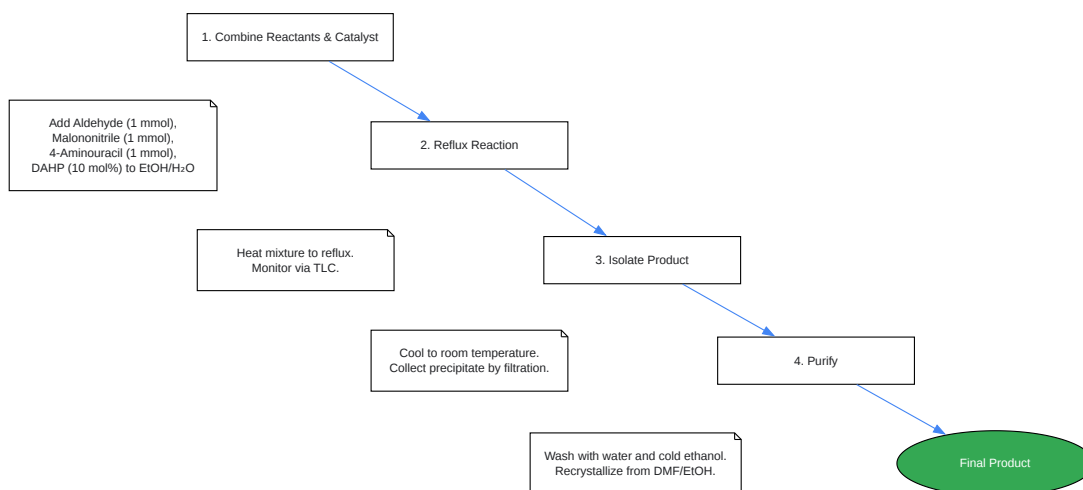
Traditionally, the synthesis of pyrido[2,3-d]pyrimidines involved multi-step procedures that were often time-consuming, utilized harsh reagents, and generated significant waste.[1][5] In contrast, one-pot, multi-component reactions (MCRs) have emerged as a powerful strategy. These reactions combine multiple reactants in a single vessel to form the final product in a domino sequence, thereby reducing the number of synthetic steps, minimizing waste, and simplifying purification processes.[6][7] This document outlines several robust one-pot protocols for the synthesis of diverse pyrido[2,3-d]pyrimidine derivatives, suitable for researchers in organic synthesis and drug development.

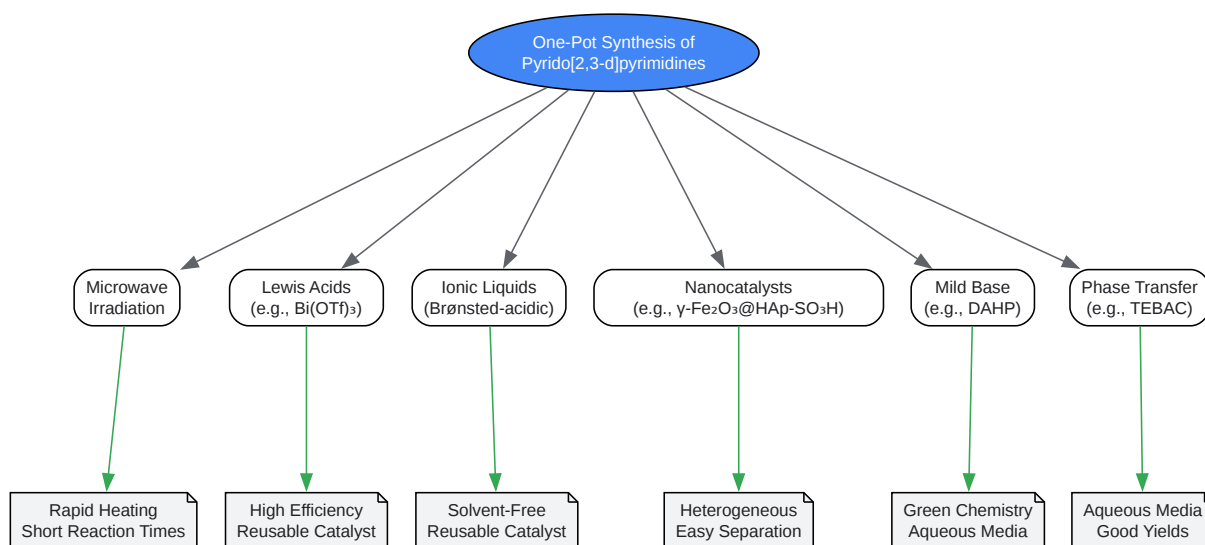
## General Reaction Pathway

The predominant mechanism for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines involves a domino sequence of reactions. An aromatic aldehyde first undergoes a Knoevenagel condensation with an active methylene compound (e.g., malononitrile, ethyl

cyanoacetate). The resulting arylidene intermediate then acts as a Michael acceptor for an aminopyrimidine derivative (e.g., 6-aminouracil). The final step is an intramolecular cyclization followed by dehydration or oxidation to yield the aromatic pyrido[2,3-d]pyrimidine core.<sup>[1][6]</sup>







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